molecular formula C15H15N B1596537 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE CAS No. 7005-53-0

10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE

Cat. No.: B1596537
CAS No.: 7005-53-0
M. Wt: 209.29 g/mol
InChI Key: KTADHXXSCNRJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE is an organic compound that belongs to the class of dibenzocycloheptenes This compound is characterized by its unique tricyclic structure, which consists of two benzene rings fused to a seven-membered cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE can be achieved through several synthetic routes. One common method involves the annulation of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This reaction typically involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTEN-5-AMINE include:

    Dibenzo(a,d)cycloheptene: The parent compound from which the derivative is synthesized.

    5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid: A related compound with a carboxylic acid functional group.

    10,11-Dihydro-5H-dibenzo(a,d)cycloheptene-5-methanamine: A similar compound with a methanamine group.

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of the amine functional group. This combination of structural features imparts unique chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

7005-53-0

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-amine

InChI

InChI=1S/C15H15N/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2

InChI Key

KTADHXXSCNRJRT-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N

7005-53-0

Origin of Product

United States

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